N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 214554-43-5
VCID: VC2032289
InChI: InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,17-19H,1H3,(H,20,21)
SMILES: CC(=O)NC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide

CAS No.: 214554-43-5

Cat. No.: VC2032289

Molecular Formula: C17H17N3O

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide - 214554-43-5

Specification

CAS No. 214554-43-5
Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
IUPAC Name N-[4-[bis(1H-pyrrol-2-yl)methyl]phenyl]acetamide
Standard InChI InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,17-19H,1H3,(H,20,21)
Standard InChI Key WLZCFUJEUPUUEL-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3

Introduction

Chemical Properties and Structural Characteristics

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide is a heterocyclic compound featuring two pyrrole rings connected to a phenyl acetamide group. The compound possesses several key chemical characteristics that make it valuable for research purposes.

Basic Chemical Information

ParameterValue
CAS Number214554-43-5
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
IUPAC NameN-[4-[bis(1H-pyrrol-2-yl)methyl]phenyl]acetamide
Physical StateSolid
Standard InChIInChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16
InChI KeyWLZCFUJEUPUUEL-UHFFFAOYSA-N

The compound features three nitrogen atoms: two within the pyrrole rings and one as part of the acetamide group. The central carbon connecting the two pyrrole rings to the phenyl moiety represents a key structural feature that influences its chemical reactivity and biological properties.

Spectroscopic Properties

Spectroscopic analysis of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide reveals characteristic absorption patterns that aid in its identification and purity assessment. The pyrrole rings typically exhibit distinctive signals in NMR spectroscopy, while the acetamide group shows characteristic infrared absorption bands for the C=O stretching vibration.

Synthesis Pathways and Preparation Methods

The synthesis of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide involves several key steps and has been achieved through multiple synthetic routes. Understanding these pathways is essential for researchers working with this compound.

General Synthetic Approaches

One common approach for synthesizing this compound involves the reaction of pyrrole derivatives with appropriately functionalized acetamide precursors. The synthesis typically requires control of reaction conditions to ensure selective formation of the desired product.

A notable synthetic route involves:

  • Preparation of a bis(1H-pyrrol-2-yl)methane intermediate

  • Coupling with 4-aminophenyl derivatives

  • Acetylation of the resulting amine to form the acetamide group

Reaction Conditions and Optimization

Optimal synthesis of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide requires careful control of temperature, solvent selection, and catalyst choice. Research has shown that polar aprotic solvents often provide favorable reaction environments for the coupling reactions involved in its synthesis.

The acetylation step typically employs acetic anhydride under controlled conditions, similar to those used in the preparation of related N-acetylated pyrrolyl compounds described in the literature . This approach parallels methods used for synthesizing compounds like (R)-N-[1-phenyl-1-(pyrrol-2-yl)ethyl]acetamide, which undergoes acetylation to form structurally similar derivatives .

Biological Activity and Mechanism of Action

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide has demonstrated potential biological activities that warrant further investigation. Its structural features suggest multiple possible mechanisms of action in biological systems.

Enzyme Inhibition Properties

Research indicates that N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide may function as an enzyme inhibitor, particularly targeting:

  • Enoyl ACP Reductase - involved in bacterial fatty acid synthesis

  • Dihydrofolate Reductase (DHFR) - crucial for nucleotide synthesis

These inhibitory activities suggest potential applications as an antimicrobial or antiproliferative agent. The compound's interaction with these enzymes occurs through binding at their active sites, influencing multiple biochemical pathways involved in cellular metabolism.

Structure-Activity Relationships

The biological activity of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide appears to be influenced by several structural elements:

  • The two pyrrole rings provide key interaction points with target enzymes

  • The acetamide group may contribute to hydrogen bonding with target proteins

  • The phenyl linker affects the molecular geometry and receptor binding

Similar pyrrole derivatives have shown promising biological activities. For example, related compounds like polysubstituted pyrrole derivatives have demonstrated selective acetylcholinesterase (AChE) inhibitory activity, with potential applications in Alzheimer's disease treatment . This suggests that N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide might also possess neurological activity worth investigating.

Comparative Activity Profile

CompoundTarget EnzymeActivity LevelReference
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamideEnoyl ACP ReductaseModerate inhibition
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamideDihydrofolate ReductaseModerate inhibition
Polysubstituted pyrrole derivativesAcetylcholinesteraseVariable (13-57% at 50 µM)
Pyrrole-acetamide derivativesVarious enzymesStructure-dependent

Pharmacokinetics and Cellular Effects

Solubility and Distribution

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide demonstrates good solubility in polar solvents, which may facilitate its absorption and bioavailability in biological systems. This property is particularly important for its potential pharmaceutical applications, as it affects the compound's ability to reach target tissues.

Metabolic Interactions

The compound has been observed to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism. These interactions may include:

  • Inhibition of specific CYP450 isoforms

  • Substrate activity for metabolic transformation

  • Potential for drug-drug interactions

These metabolic considerations are essential for understanding the compound's behavior in complex biological systems and its potential therapeutic applications.

Research Applications and Current Studies

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide has several potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmaceutical development.

Medicinal Chemistry Applications

As a heterocyclic compound with multiple nitrogen-containing moieties, N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide serves as a valuable scaffold for medicinal chemistry investigations. Researchers have explored similar pyrrole-containing compounds for various therapeutic applications, including:

  • Antimicrobial agents - targeting bacterial cell wall synthesis through inhibition of enzymes involved in fatty acid biosynthesis

  • Enzyme inhibitors - particularly those targeting metabolic pathways crucial for pathogen survival

  • Neurological agents - compounds acting on enzymes involved in neurotransmitter metabolism

Structural Modifications and Derivatives

Comparison with Similar Compounds

Related Pyrrole Derivatives

Several structurally related compounds provide context for understanding the properties and potential applications of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide.

CompoundStructureKey DifferencesBiological Activity
2-[(4-iodophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrroleSimilar di-pyrrole structure with iodophenyl instead of acetamidophenylContains iodine substituent on phenyl ringNot fully characterized
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamideContains pyrazole ring in addition to pyrroleMore complex heterocyclic systemDifferent binding profile
N-(2,4-diphenyl-1h-pyrrol-1-yl)acetamideAcetamide directly attached to pyrrole nitrogenDifferent substitution patternAlternative binding properties

Structure-Based Comparisons

The unique structural features of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide distinguish it from related compounds. The specific arrangement of the two pyrrole rings connected to a phenyl acetamide group creates a distinctive three-dimensional configuration that influences its biological interactions.

Compared to compounds like N-(4-pyrrolidin-1-ylphenyl)acetamide, which contains a saturated pyrrolidine ring , N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide offers a more complex aromatic system that can engage in additional π-stacking interactions with target proteins.

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